DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone
Overview
Description
DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone, also known as this compound, is a useful research compound. Its molecular formula is C23H27F2N3O2 and its molecular weight is 415.485. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2,4-Difluorobenzoyl Risperidone Impurity, also known as Risperidone impurity H [EP], is likely to be similar to that of Risperidone, given that it is an impurity derived from the synthesis of Risperidone . Risperidone is a dopamine antagonist possessing antiserotonergic, antiadrenergic, and antihistaminergic properties . It is a serotonin-dopamine antagonist .
Mode of Action
As an impurity of risperidone, it may interact with the same targets as risperidone, albeit potentially with different affinities or efficacies .
Biochemical Pathways
Given its structural similarity to risperidone, it may influence similar pathways, including those involved in dopamine, serotonin, adrenergic, and histamine signaling .
Pharmacokinetics
Its structural similarity to risperidone suggests it may have similar pharmacokinetic properties .
Result of Action
As an impurity of Risperidone, its effects may be similar but potentially less potent or efficacious .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .
Properties
IUPAC Name |
3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F2N3O2/c1-15-18(23(30)28-10-3-2-4-21(28)26-15)9-13-27-11-7-16(8-12-27)22(29)19-6-5-17(24)14-20(19)25/h5-6,14,16H,2-4,7-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQWCIXBRCHDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166497 | |
Record name | DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158697-67-7 | |
Record name | DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158697677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DES(6-FLUORO-1,2-BENZOXAZOLE)-2,4-DIFLUOROBENZOYL RISPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFX9B33TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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